![molecular formula C48H92O4S2Sn B14460456 2-[dibutyl-[2-[(Z)-octadec-9-enoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (Z)-octadec-9-enoate CAS No. 67361-77-7](/img/structure/B14460456.png)
2-[dibutyl-[2-[(Z)-octadec-9-enoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (Z)-octadec-9-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[dibutyl-[2-[(Z)-octadec-9-enoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (Z)-octadec-9-enoate is a complex organotin compound. Organotin compounds are characterized by the presence of tin atoms bonded to organic groups. This particular compound features dibutyl groups and octadec-9-enoate moieties, making it a unique and specialized chemical entity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[dibutyl-[2-[(Z)-octadec-9-enoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (Z)-octadec-9-enoate involves multiple steps. Typically, the process begins with the preparation of the dibutylstannyl intermediate. This intermediate is then reacted with octadec-9-enoic acid derivatives under controlled conditions to form the final product. The reaction conditions often include the use of solvents like toluene or dichloromethane and catalysts such as palladium or platinum complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[dibutyl-[2-[(Z)-octadec-9-enoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (Z)-octadec-9-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the dibutyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like halides, amines, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce simpler organotin compounds .
Applications De Recherche Scientifique
2-[dibutyl-[2-[(Z)-octadec-9-enoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (Z)-octadec-9-enoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of specialized coatings and materials.
Mécanisme D'action
The mechanism of action of 2-[dibutyl-[2-[(Z)-octadec-9-enoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (Z)-octadec-9-enoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s organotin moiety can bind to thiol groups in proteins, altering their function and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dibutyltin dichloride
- Dibutyltin oxide
- Dibutyltin diacetate
Uniqueness
Compared to similar compounds, 2-[dibutyl-[2-[(Z)-octadec-9-enoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (Z)-octadec-9-enoate is unique due to its specific structural features, including the presence of octadec-9-enoate moieties. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
67361-77-7 |
|---|---|
Formule moléculaire |
C48H92O4S2Sn |
Poids moléculaire |
916.1 g/mol |
Nom IUPAC |
2-[dibutyl-[2-[(Z)-octadec-9-enoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/2C20H38O2S.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(21)22-18-19-23;2*1-3-4-2;/h2*9-10,23H,2-8,11-19H2,1H3;2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*10-9-;;; |
Clé InChI |
DUHOHCDHGJKLNY-BGSQTJHASA-L |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCS[Sn](SCCOC(=O)CCCCCCC/C=C\CCCCCCCC)(CCCC)CCCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCCS[Sn](CCCC)(CCCC)SCCOC(=O)CCCCCCCC=CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




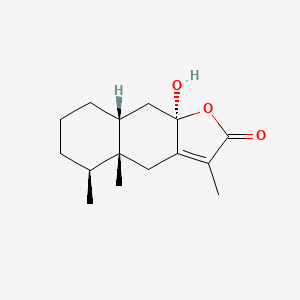
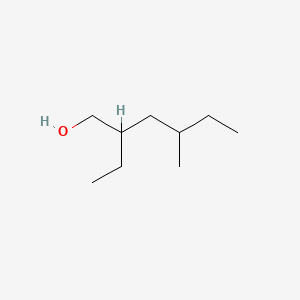



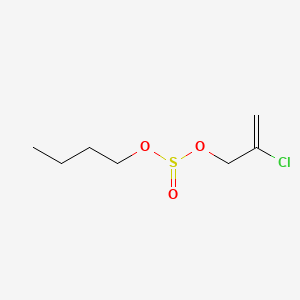
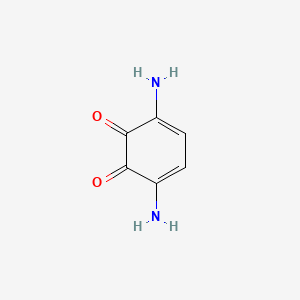
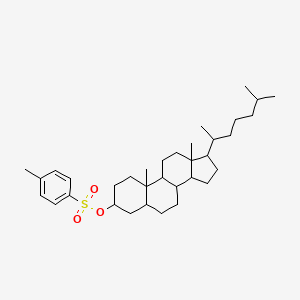
![N-[(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide](/img/structure/B14460428.png)

![N-Phenyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanamide](/img/structure/B14460446.png)

